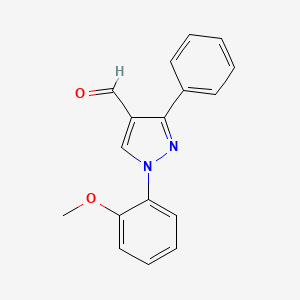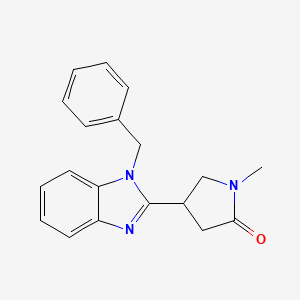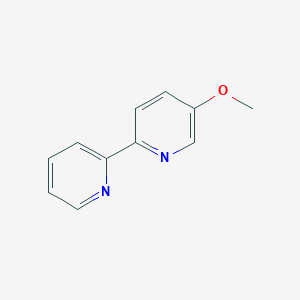
5-Methoxy-2,2'-bipyridyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,2’-bipyridyl is an organic compound belonging to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with a methoxy group attached to one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2’-bipyridyl typically involves the coupling of two pyridine rings. One common method is the reaction of 5-methoxypyridine with a suitable coupling agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of 5-Methoxy-2,2’-bipyridyl may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine rings into more saturated structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the bipyridine rings .
Scientific Research Applications
5-Methoxy-2,2’-bipyridyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methoxy-2,2’-bipyridyl exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various chemical reactions and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
- 4,4’-Dimethoxy-2,2’-bipyridyl
- 4,4’-Dimethyl-2,2’-bipyridyl
- 6,6’-Dimethyl-2,2’-bipyridyl
Comparison: 5-Methoxy-2,2’-bipyridyl is unique due to the position of the methoxy group, which can influence its chemical reactivity and coordination behavior. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methoxy-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2O/c1-14-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 |
InChI Key |
HIIBEBQOXYIXJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



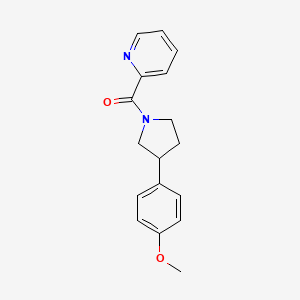

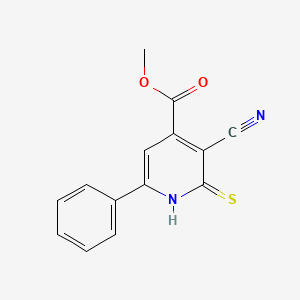

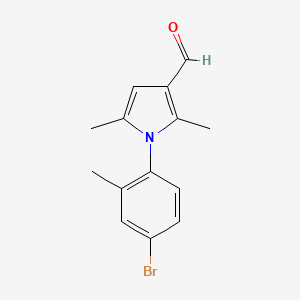
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)
![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)

![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
